
3-(2,3-dihydroxyphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydroxyphenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method for synthesizing 3-(2,3-dihydroxyphenyl)butanoic acid involves an aldol condensation reaction between 2,3-dihydroxybenzaldehyde and butanoic acid. This reaction typically requires a base catalyst such as sodium hydroxide and is conducted under reflux conditions to facilitate the formation of the desired product.
-
Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of 2,3-dihydroxybenzene with butanoic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. This method is advantageous for its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher efficiency and yield. The use of continuous flow reactors is also explored to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 3-(2,3-Dihydroxyphenyl)butanoic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions often lead to the formation of quinones or carboxylic acids.
-
Reduction: : Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
-
Substitution: : The hydroxyl groups on the phenyl ring can participate in electrophilic substitution reactions. For example, nitration using nitric acid or sulfonation using sulfuric acid can introduce nitro or sulfonic groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,3-dihydroxyphenyl)butanoic acid is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential antioxidant properties. The presence of dihydroxy groups on the phenyl ring suggests it could scavenge free radicals, thereby protecting cells from oxidative stress.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its antioxidant properties may contribute to the development of treatments for diseases associated with oxidative damage, such as neurodegenerative disorders.
Industry
In the industrial sector, this compound is explored for its use in the synthesis of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2,3-dihydroxyphenyl)butanoic acid exerts its effects is primarily through its antioxidant activity. The dihydroxy groups on the phenyl ring can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Another compound with dihydroxy groups on the phenyl ring, known for its role as a dopamine metabolite.
2,3-Dihydroxybenzoic acid: Similar structure but with a carboxyl group directly attached to the phenyl ring.
4-Hydroxyphenylacetic acid: Contains a single hydroxyl group on the phenyl ring and is used in various biochemical applications.
Uniqueness
3-(2,3-Dihydroxyphenyl)butanoic acid is unique due to the presence of both a butanoic acid moiety and dihydroxy groups on the phenyl ring
Properties
CAS No. |
83801-01-8 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
3-(2,3-dihydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(5-9(12)13)7-3-2-4-8(11)10(7)14/h2-4,6,11,14H,5H2,1H3,(H,12,13) |
InChI Key |
ZMUTWNYECYKYQF-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)O)C1=C(C(=CC=C1)O)O |
Canonical SMILES |
CC(CC(=O)O)C1=C(C(=CC=C1)O)O |
Synonyms |
2,3-DHPB 2,3-dihydroxyphenylbutyrate 3-(2,3-dihydroxyphenyl)butyric acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



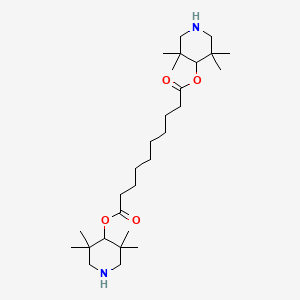
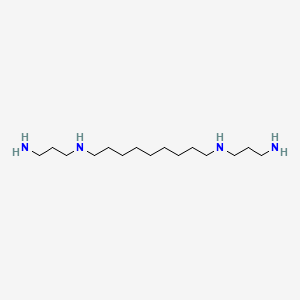
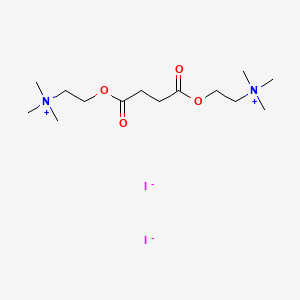

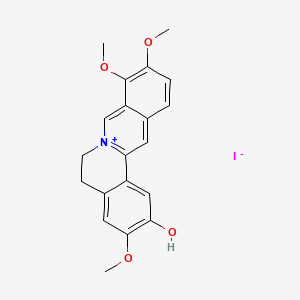
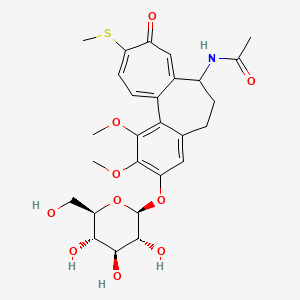
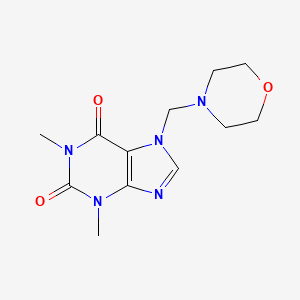
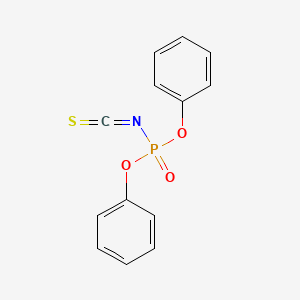
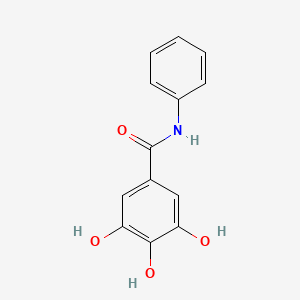
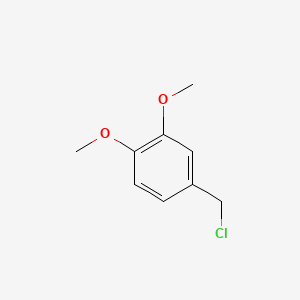
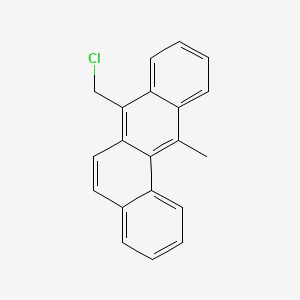
![5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-.](/img/structure/B1209054.png)

